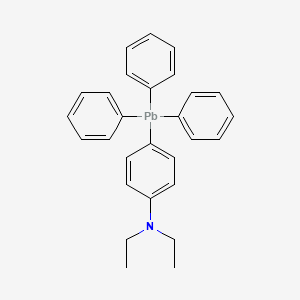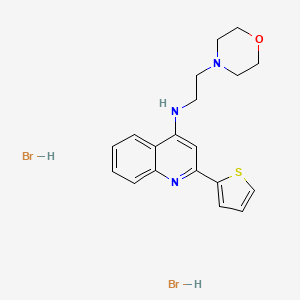
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the quinoline core.
Formation of the Dihydrobromide Salt: The final compound is often converted to its dihydrobromide salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.
相似化合物的比较
Similar Compounds
- N-(2-Morpholinoethyl)-2-phenylquinolin-4-amine
- N-(2-Morpholinoethyl)-2-(furan-2-yl)quinolin-4-amine
- N-(2-Morpholinoethyl)-2-(pyridin-2-yl)quinolin-4-amine
Uniqueness
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties
属性
CAS 编号 |
853344-46-4 |
|---|---|
分子式 |
C19H23Br2N3OS |
分子量 |
501.3 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C19H21N3OS.2BrH/c1-2-5-16-15(4-1)17(14-18(21-16)19-6-3-13-24-19)20-7-8-22-9-11-23-12-10-22;;/h1-6,13-14H,7-12H2,(H,20,21);2*1H |
InChI 键 |
JVXQUAZVBQOOHT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


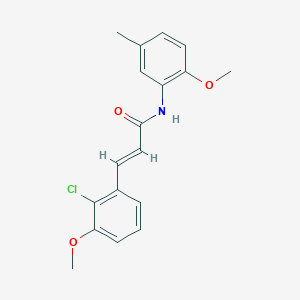
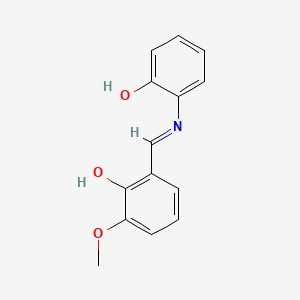

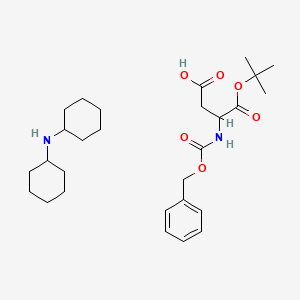


![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)
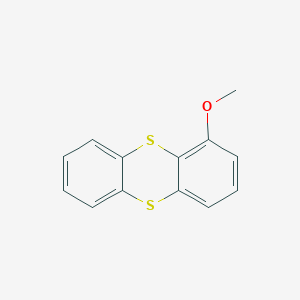


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)
